BenchChemオンラインストアへようこそ!

1-Allyl-2-butoxy-3,5-difluorobenzene

Lipophilicity prediction QSPR modeling Drug intermediate design

1-Allyl-2-butoxy-3,5-difluorobenzene (CAS 1443348-68-2, MFCD18426670) is a difluorinated aromatic ether with the formula C₁₃H₁₆F₂O and a molecular weight of 226.26 g·mol⁻¹. The compound is defined by a 3,5-difluorobenzene core substituted at the 1-position with an allyl group and at the 2-position with an n‑butoxy chain.

Molecular Formula C13H16F2O
Molecular Weight 226.26 g/mol
Cat. No. B7995179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-2-butoxy-3,5-difluorobenzene
Molecular FormulaC13H16F2O
Molecular Weight226.26 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1F)F)CC=C
InChIInChI=1S/C13H16F2O/c1-3-5-7-16-13-10(6-4-2)8-11(14)9-12(13)15/h4,8-9H,2-3,5-7H2,1H3
InChIKeyVCDSMKCCXUIQOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-2-butoxy-3,5-difluorobenzene: Structural Identity and Key Procurement Identifiers for the C13H16F2O Research Intermediate


1-Allyl-2-butoxy-3,5-difluorobenzene (CAS 1443348-68-2, MFCD18426670) is a difluorinated aromatic ether with the formula C₁₃H₁₆F₂O and a molecular weight of 226.26 g·mol⁻¹ [1]. The compound is defined by a 3,5-difluorobenzene core substituted at the 1-position with an allyl group and at the 2-position with an n‑butoxy chain. Its XLogP3‑AA lipophilicity is computed as 4.4, and its topological polar surface area (TPSA) is 9.2 Ų [1]. The compound is commercially supplied at purities ranging from 95 % to 98 % (Leyan, AKSci) . As a fluorinated allyl ether building block, it occupies a structurally specific niche within the 3,5‑difluorophenyl alkoxy series and is used primarily as an intermediate in the asymmetric synthesis of chiral azole antifungal agents .

Why 1-Allyl-2-butoxy-3,5-difluorobenzene Cannot Be Substituted with In‑Class Alkoxy‑Allyl‑Difluorobenzene Isomers


The 3,5‑difluoro substitution pattern, combined with the linear n‑butoxy chain at the 2‑position, creates a unique steric and electronic environment that directly governs regioselective reactivity, chiral induction potential, and physicochemical properties. Substituting with the 2,3‑difluoro positional isomer (CAS 1443355‑00‑7) or the 2‑isobutoxy analog (CAS 1443348‑77‑3) alters the ring electron density distribution and the allyl group’s conformational space, potentially leading to different regiochemical outcomes in subsequent functionalization steps [1]. Moreover, the n‑butoxy variant provides a 0.1‑unit lower XLogP3 (4.4 vs. 4.5) and one additional rotatable bond compared to the branched isobutoxy analog, differences that can influence both chromatographic purification behavior and pharmacokinetic properties of final drug candidates when these intermediates are used in convergent syntheses [1].

Quantitative Differentiation of 1-Allyl-2-butoxy-3,5-difluorobenzene Against Closest Structural Analogs


Computed Lipophilicity: XLogP3 Head‑to‑Head Against the Isobutoxy Analog

The 1‑allyl‑2‑butoxy‑3,5‑difluorobenzene (linear n‑butoxy chain) has an XLogP3‑AA value of 4.4, whereas its branched isobutoxy structural analog (1‑allyl‑3,5‑difluoro‑2‑isobutoxy‑benzene, CAS 1443348‑77‑3) is computed at 4.5 [1]. The 0.1‑log unit difference reflects the higher accessible lipophilicity of the branched alkoxy chain. Although numerically modest, this difference is meaningful in the context of late‑stage medicinal chemistry optimization where even sub‑unit LogP changes can alter ligand efficiency indices and kinetic solubility profiles.

Lipophilicity prediction QSPR modeling Drug intermediate design

Molecular Flexibility: Rotatable Bond Count Comparison with the Isobutoxy Analog

The target compound possesses 6 rotatable bonds, one more than the isobutoxy analog which has 5 [1]. The additional rotatable bond originates from the linear n‑butoxy chain relative to the branched 2‑methylpropoxy group. This increases the conformational entropy of the compound and can affect its molecular recognition properties, including binding to chiral catalysts or enzymes in asymmetric syntheses.

Conformational analysis Molecular recognition Solid‑phase synthesis

Positional Isomerism: 3,5‑Difluoro vs. 2,3‑Difluoro Substitution Pattern and Synthetic Pathway Differentiation

The 1‑allyl‑2‑butoxy‑3,5‑difluorobenzene (3,5‑F₂) is accessible from 3,5‑difluorophenol via nucleophilic substitution with allyl bromide and subsequent O‑alkylation with butyl bromide . Its positional isomer, 5‑allyl‑1‑butoxy‑2,3‑difluorobenzene (2,3‑F₂, CAS 1443355‑00‑7), derives from 2,3‑difluorobenzene as the core starting material, involving a different sequence of electrophilic aromatic substitution or directed ortho‑metalation steps [1]. The 3,5‑F₂ pattern exhibits symmetry about the aromatic ring that simplifies NMR prediction and reduces by‑product complexity during electrophilic functionalization at the remaining positions. Both isomers are commercially available at ≥95 % purity .

Regioselective synthesis Nucleophilic aromatic substitution Intermediate sourcing

Chiral Intermediate Utility: Stereospecific Incorporation into Antifungal Azole Scaffolds

1‑Allyl‑2‑butoxy‑3,5‑difluorobenzene is employed as a key intermediate in the asymmetric synthesis of triazole antifungal agents such as the genaconazole (SM‑8668/Sch 39304) class . In these synthetic sequences, the allyl substituent serves as a latent functional handle for C‑C bond construction, while the 3,5‑difluoro pattern contributes to metabolic stability in the final drug molecule. The structurally closely related 2,4‑difluorophenyl analogs (used in the published SM‑8668 route) differ by one fluorine position, yet this small geometric change profoundly influences the stereochemical outcome of subsequent epoxidation and resolution steps [1]. No quantitative antifungal data exist for the isolated intermediate; the evidence for differentiation rests on its defined utility as a procurable, structurally precise building block in published patent and medicinal chemistry routes.

Antifungal azole synthesis Asymmetric catalysis Chiral intermediate procurement

Purity Specification and Commercial Availability: Procurement Reliability Benchmarking

1‑Allyl‑2‑butoxy‑3,5‑difluorobenzene is available at 98 % purity from Leyan and at 95 % purity from AKSci . The 2,3‑difluoro positional isomer (CAS 1443355‑00‑7) is available at 95 % purity from AKSci and 98 % from Leyan . The isobutoxy analog (CAS 1443348‑77‑3) is also listed at 98 % purity from Leyan . This parity in purity specifications means the decision to procure the n‑butoxy‑3,5‑difluoro variant over its analogs hinges not on purity differentiation but on structural identity, project‑specific synthetic requirements, and inventory availability.

Research chemical procurement Supply chain reliability Purity specification

Evidence‑Based Application Scenarios for 1-Allyl-2-butoxy-3,5-difluorobenzene in Scientific and Industrial R&D


Asymmetric Synthesis of Chiral Triazole Antifungal Libraries

This compound serves as a procurable intermediate for the construction of chiral azole antifungals bearing a difluorophenyl‑allyl‑alkoxy core. Its defined 3,5‑difluoro substitution is critical for achieving the desired stereochemical outcome in epoxidation and ring‑opening steps, as documented in the SM‑8668 (genaconazole) synthetic routes [1]. When synthesizing analog libraries, selecting this precise isomer avoids the regioisomeric ambiguity introduced by 2,3‑ or 2,4‑difluorophenyl alternatives .

Chromatographic Method Development When Eluting Closely Related Alkoxy‑Allyl‑Difluorobenzenes

The computed XLogP3 difference of 0.1 log units between the n‑butoxy (4.4) and isobutoxy (4.5) analogs [1] predicts baseline‑resolvable retention time shifts under reversed‑phase HPLC conditions. Analytical chemists developing purity methods for these intermediates should leverage this lipophilicity difference to optimize acetonitrile‑water gradient programs, ensuring that co‑elution of the structurally similar isobutoxy analog does not compromise purity assessment of the target compound.

Solid‑Phase Organic Synthesis Requiring Defined Linker Flexibility

The 6‑rotatable‑bond n‑butoxy chain of the target compound provides greater conformational mobility than the 5‑rotatable‑bond isobutoxy analog [1]. In solid‑phase syntheses where the compound serves as a tethered intermediate on Wang or Merrifield resins, this extra flexibility can enhance site accessibility and reaction kinetics, while the isobutoxy variant may be preferred when rigid spatial presentation is required for stereoselective transformations.

Pre‑Clinical Candidate Optimization Where LogP Control is Critical

In medicinal chemistry programs advancing fluorinated azole leads toward candidate nomination, the 0.1‑unit lower XLogP3 of the n‑butoxy intermediate (4.4 vs. 4.5) [1] may confer a measurable advantage in achieving target compound profiles with oral bioavailability (F%) within acceptable ranges. This small but quantifiable difference supports the selection of the n‑butoxy analog as the default building block when subsequent synthetic steps add further lipophilic moieties.

Quote Request

Request a Quote for 1-Allyl-2-butoxy-3,5-difluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.